molecular formula C9H9FO3 B025766 Methyl 3-fluoro-2-methoxybenzoate CAS No. 106428-04-0

Methyl 3-fluoro-2-methoxybenzoate

Cat. No.: B025766
CAS No.: 106428-04-0
M. Wt: 184.16 g/mol
InChI Key: PXGWESGJXYODOO-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a fluorine atom, and the hydrogen atom at the second position is replaced by a methoxy group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-fluoro-2-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 3-fluoro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-fluoro-2-methoxybenzoic acid and methanol in the presence of a strong base or acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-fluoro-2-methoxybenzoic acid.

    Reduction: 3-fluoro-2-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 3-fluoro-2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-2-methoxybenzoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy group can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Methyl 3-fluoro-2-methoxybenzoate can be compared with other similar compounds such as:

    Methyl 3-fluoro-4-methoxybenzoate: This compound has the methoxy group at the fourth position instead of the second position, which can lead to differences in reactivity and biological activity.

    Methyl 3-fluoro-2-hydroxybenzoate:

    Methyl 3-chloro-2-methoxybenzoate: The presence of a chlorine atom instead of a fluorine atom can affect the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl 3-fluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGWESGJXYODOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600700
Record name Methyl 3-fluoro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106428-04-0
Record name Methyl 3-fluoro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106428-04-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture containing 3-fluorosalicylic acid (20 g) [obtained as white crystals, m.p. 145°-147° C., by the method of L. N. Ferguson et alia, J. Amer. Chem. Soc., 1950, 72, 5315], iodomethane (60 g), potassium carbonate (40 g) and acetone (200 ml) was heated under reflux for 24 hours. Water (500 ml) was added and the mixture was extracted with ether (3×150 ml). The combined extracts were dried (MgSO4) and evaporated to give methyl 3-fluoro-2-methoxybenzoate (B) (21 g) as a yellow oil, which was used without further purification; NMR: 3.85 (3H,s), 3.95 (3H,s) and 6.8-7.6 (3H,m).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

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